molecular formula C22H29N3O B6498780 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 878692-38-7

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B6498780
CAS No.: 878692-38-7
M. Wt: 351.5 g/mol
InChI Key: TVTVGFYSGGFXPF-UHFFFAOYSA-N
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Description

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.231062557 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, which often include condensation and cyclization steps. Key intermediates in the process are benzodiazole and pyrrolidinone derivatives, which undergo coupling reactions under controlled conditions. Common reagents used in the synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures can vary, but they often range from 0°C to 100°C, depending on the step.

  • Industrial Production Methods: : In an industrial setting, the production method may be scaled up, involving larger reactors and possibly continuous flow techniques. Efficiency and yield optimization are crucial, typically involving automated processes to maintain consistent reaction conditions.

Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example, the benzodiazole moiety can be a site for electrophilic aromatic substitution, whereas the pyrrolidinone ring might be subjected to nucleophilic attacks.

  • Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminium hydride may be used. Reaction conditions depend on the specific transformation desired but generally involve careful control of temperature and pH.

  • Major Products Formed: : Reactions with this compound can yield a variety of products, depending on the conditions. For instance, oxidation might lead to carboxylic acid derivatives, while reduction could produce secondary amines.

Scientific Research Applications

  • Chemistry: : In chemistry, the compound is used as a building block for designing complex molecules, due to its versatile functional groups.

  • Medicine: : Preliminary studies suggest it might be explored for pharmaceutical applications, including as a lead compound for designing new drugs targeting specific receptors or enzymes.

  • Industry: : Its unique structure makes it a candidate for developing advanced materials, such as polymers with specific properties.

Mechanism of Action: The mechanism of action for 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can participate in pi-pi stacking interactions with aromatic amino acids in proteins, while the pyrrolidinone ring may engage in hydrogen bonding or ionic interactions, influencing biological pathways.

Comparison with Similar Compounds

  • Comparison: : Compared to similar compounds like 1-(2-cyclohexylethyl)-1H-benzodiazoles or 1-allylpyrrolidin-2-ones, 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is unique in its combined functionality, offering multiple points of interaction in chemical and biological contexts.

  • List of Similar Compounds: : Similar compounds include 1-allyl-1H-benzodiazole derivatives, 1-alkylpyrrolidin-2-ones, and 2-cyclohexylethyl-substituted heterocycles. These analogs share some structural features but differ in their specific functional groups, which can lead to distinct properties and applications.

And that’s a wrap on this compound. This compound is clearly a fascinating subject of study within various scientific disciplines. If this sparks new questions for you, I’m here!

Properties

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-13-24-16-18(15-21(24)26)22-23-19-10-6-7-11-20(19)25(22)14-12-17-8-4-3-5-9-17/h2,6-7,10-11,17-18H,1,3-5,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTVGFYSGGFXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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